molecular formula C10H10ClN3 B2859707 3-chloro-N-(1H-imidazol-2-ylmethyl)aniline CAS No. 660405-04-9

3-chloro-N-(1H-imidazol-2-ylmethyl)aniline

Cat. No. B2859707
CAS RN: 660405-04-9
M. Wt: 207.66
InChI Key: KWRNCEDVXKEPDS-UHFFFAOYSA-N
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Description

3-chloro-N-(1H-imidazol-2-ylmethyl)aniline is a chemical compound with the molecular formula C10H10ClN3. It has a molecular weight of 207.66 . This compound is used for research purposes .


Synthesis Analysis

The synthesis of imidazole compounds, such as 3-chloro-N-(1H-imidazol-2-ylmethyl)aniline, has been a subject of recent advances in the field of organic chemistry . The synthesis process involves the formation of bonds during the construction of the imidazole ring . The methodologies used are based around the functional group compatibility of the process and resultant substitution patterns around the ring .


Molecular Structure Analysis

The molecular structure of 3-chloro-N-(1H-imidazol-2-ylmethyl)aniline consists of 10 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, and 3 nitrogen atoms . The structure can be analyzed using various techniques such as NMR, HPLC, LC-MS, UPLC, and more .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-chloro-N-(1H-imidazol-2-ylmethyl)aniline include a molecular weight of 207.66 . The compound’s boiling point and storage conditions are not specified .

Scientific Research Applications

Chemosensors and Fluorescence Imaging

  • Application : A study discusses anthracene- and pyrene-bearing imidazoles, which are used as turn-on fluorescent chemosensors for aluminum ion detection in living cells. These chemosensors exhibit high selectivity and sensitivity towards Al3+ ions, useful for imaging intracellular Al3+ ions via confocal fluorescence microscopy (Shree et al., 2019).

Structural Analysis and Crystallography

  • Application : Triflumizole, with a structure including 3-chloro-N-(1H-imidazol-2-ylmethyl)aniline, was analyzed for its crystal structure, revealing insights into the molecular arrangement and intermolecular interactions, which is valuable in understanding the physical properties of such compounds (Kim et al., 2010).

Nitration of Aromatic Compounds

  • Application : The compound is used in the efficient nitration of aromatic compounds, including aniline derivatives. This process is significant in organic synthesis and pharmaceuticals, as nitration is a key step in creating various complex molecules (Zolfigol et al., 2012).

Synthesis of Chiral Complexes

  • Application : In organometallic chemistry, chiral 3-(2'-imidazolinyl)anilines, which are structurally related to 3-chloro-N-(1H-imidazol-2-ylmethyl)aniline, are synthesized and used to create chiral PCN pincer palladium(II) and nickel(II) complexes. These complexes have applications in asymmetric synthesis and catalysis (Yang et al., 2011).

DNA Binding and Antioxidant Activities

  • Application : Silver(I) complexes containing bis(2-benzimidazolyl)aniline derivatives exhibit DNA-binding properties, indicating their potential use in biochemical research and therapeutic applications. Additionally, these complexes demonstrate antioxidant activities, which could have implications for developing new antioxidant agents (Wu et al., 2014).

Catalysis in C-N Bond Formation

  • Application : Ruthenium(II) complexes involving N-heterocyclic carbene ligands, related to 3-chloro-N-(1H-imidazol-2-ylmethyl)aniline, are efficient catalysts for C-N bond formation via a hydrogen-borrowing strategy. This application is crucial in organic synthesis, particularly in the formation of complex organic molecules (Donthireddy et al., 2020).

Safety And Hazards

The safety and hazards associated with 3-chloro-N-(1H-imidazol-2-ylmethyl)aniline are not explicitly mentioned in the search results .

properties

IUPAC Name

3-chloro-N-(1H-imidazol-2-ylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3/c11-8-2-1-3-9(6-8)14-7-10-12-4-5-13-10/h1-6,14H,7H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWRNCEDVXKEPDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NCC2=NC=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(1H-imidazol-2-ylmethyl)aniline

CAS RN

660405-04-9
Record name 3-chloro-N-(1H-imidazol-2-ylmethyl)aniline
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